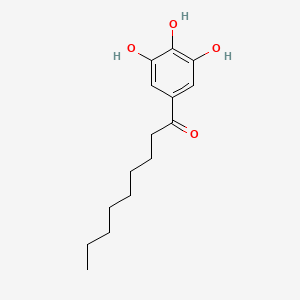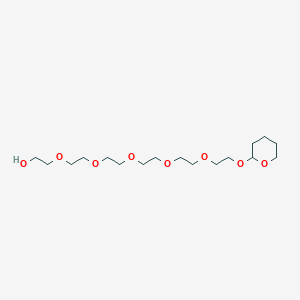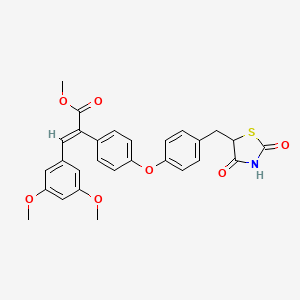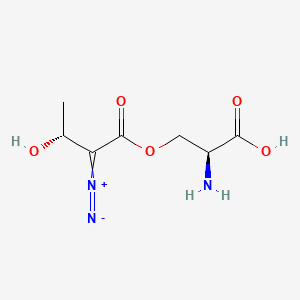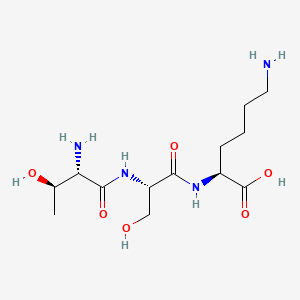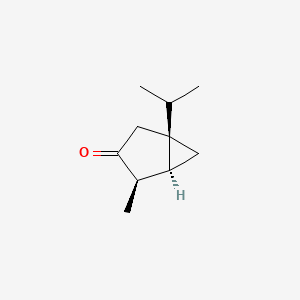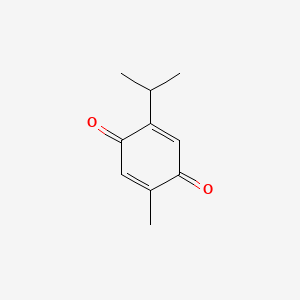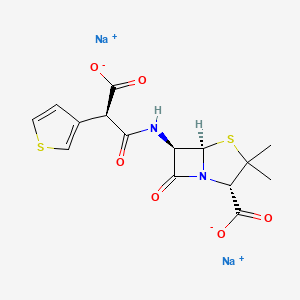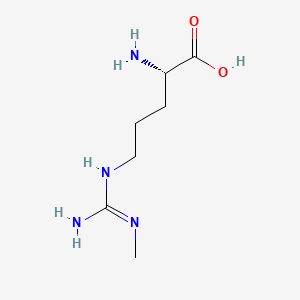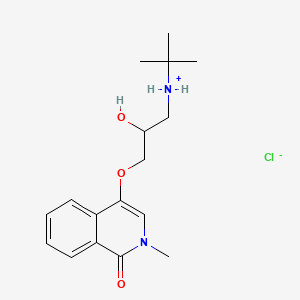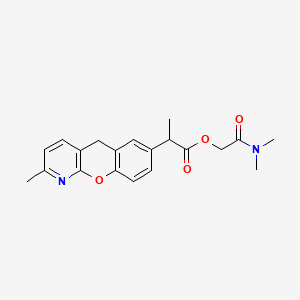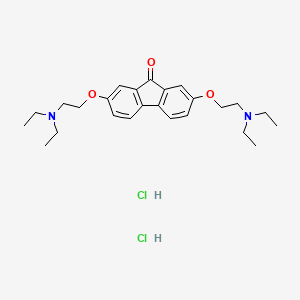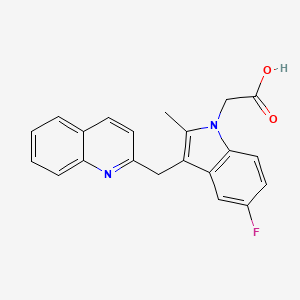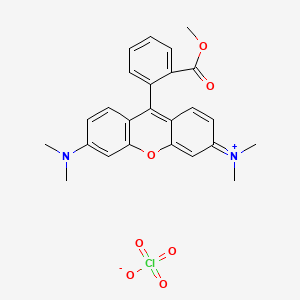
Tetramethylrhodaminmethylester-Perchlorat
Übersicht
Beschreibung
Tetramethylrhodamine methyl ester perchlorate (TMRM) is a membrane-permeant, cationic, fluorescent dye . It can label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . It is useful for the isolation of mature cardiomyocytes .
Molecular Structure Analysis
The linear formula of TMRM is C25H25N2O3 · ClO4 . It has a molecular weight of 500.93 .Chemical Reactions Analysis
TMRM is a non-cytotoxic cell-permeant fluorogenic dye . It is most commonly used to assess mitochondrial function using live cell fluorescence microscopy and flow cytometry . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .Physical And Chemical Properties Analysis
TMRM is a red-orange solid . It is soluble in DMSO and DMF . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .Wissenschaftliche Forschungsanwendungen
Indikator für das mitochondriale Membranpotential
TMRM ist ein zellgängiger Farbstoff, der sich in aktiven Mitochondrien mit intakten Membranpotentialen anreichert . Wenn die Zellen gesund sind und funktionsfähige Mitochondrien haben, ist das Signal hell. Beim Verlust des mitochondrialen Membranpotentials hört die TMRM-Anreicherung auf und das Signal wird schwächer oder verschwindet .
Fluoreszenzmikroskopie
TMRM wird aufgrund seiner Eigenschaften häufig in der Fluoreszenzmikroskopie eingesetzt. Es hat zwei Anregungspeaks bei 515 und 555 nm und einen Emissionspeak im rot-orangen Bereich (575 nm) . Es kann mit dem RFP/TRITC-Filtersatz mit einem Absorptionsmaximum bei 548 nm und einem Emissionsmaximum bei 574 nm detektiert werden .
Durchflusszytometrie
TMRM kann in der Durchflusszytometrie verwendet werden, einer Technik zur Detektion und Messung physikalischer und chemischer Eigenschaften einer Population von Zellen oder Partikeln .
Zellsortierung
Zellsortierungsverfahren können auch TMRM verwenden. Dieser Prozess trennt Zellen in verschiedene Populationen basierend auf ihren Fluoreszenzeigenschaften .
Hochdurchsatz-Screening
Hochdurchsatz-Screening, ein Verfahren, das in der Wirkstoffforschung eingesetzt wird, um aktive Verbindungen, Antikörper oder Gene zu identifizieren, die einen bestimmten biomolekularen Weg modulieren, kann auch TMRM verwenden .
Hochdurchsatzanalyse
Hochdurchsatzanalyse, ein Verfahren, das in den Biowissenschaften eingesetzt wird, um Substanzen wie kleine Moleküle, Peptide oder RNAi zu identifizieren, die den Phänotyp einer Zelle in einer gewünschten Weise verändern, kann auch von der Verwendung von TMRM profitieren .
Isolierung von reifen Kardiomyozyten
TMRM ist nützlich für die Isolierung von reifen Kardiomyozyten . Es kann embryonale Stammzellen/induzierte pluripotente Stammzellen-abgeleitete Kardiomyozyten markieren .
Detektion des mitochondrialen Membranpotentials
TMRM wurde als empfindliche Sonde für die Detektion des mitochondrialen Membranpotentials verwendet .
Wirkmechanismus
Target of Action
Tetramethylrhodamine methyl ester perchlorate (TMRM) is a cell-permeant dye that primarily targets mitochondria . Mitochondria are essential organelles in cells responsible for producing energy through the process of oxidative phosphorylation .
Mode of Action
TMRM operates by accumulating in active mitochondria with intact membrane potentials . The dye is cationic, allowing it to pass through the cell membrane and accumulate in the mitochondria due to the negative membrane potential inside these organelles . If the cells are healthy and have functioning mitochondria, the signal is bright . Upon loss of the mitochondrial membrane potential, tmrm accumulation ceases, and the signal dims or disappears .
Biochemical Pathways
TMRM is involved in the pathway of mitochondrial function assessment. It is used to monitor the mitochondrial membrane potential, which is an indicator of mitochondrial health . Changes in the mitochondrial membrane potential can affect various biochemical pathways, including energy production, reactive oxygen species generation, and apoptosis .
Pharmacokinetics
It is known that tmrm is a cell-permeant dye, indicating that it can readily cross cell membranes to reach its target, the mitochondria . The dye’s accumulation in the mitochondria is dependent on the mitochondrial membrane potential .
Result of Action
The primary result of TMRM action is the generation of a fluorescent signal that corresponds to the health and functionality of mitochondria . A bright signal indicates healthy, functioning mitochondria with intact membrane potentials, while a dim or absent signal suggests loss of mitochondrial membrane potential, which could be indicative of cell stress or apoptosis .
Action Environment
The action of TMRM can be influenced by various environmental factors. For instance, the dye should be stored in a freezer and protected from light to maintain its stability . Furthermore, the concentration of TMRM used can be adjusted depending on the specific application and cell type . It’s also worth noting that the dye’s fluorescence can be detected using specific filter sets, suggesting that the detection environment (e.g., the type of microscopy used) can also influence the results .
Safety and Hazards
Zukünftige Richtungen
TMRM is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes . It is also used to study Fullerene C60 penetration into Leukemic Cells and the subsequent photoinduced Cytotoxic Effects . It is expected to continue being used in research for assessing mitochondrial function and studying the effects of various substances on cells.
Biochemische Analyse
Biochemical Properties
Tetramethylrhodamine methyl ester perchlorate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its ability to accumulate in active mitochondria with intact membrane potentials . If the cells are healthy and have functioning mitochondria, the signal is bright. Upon loss of the mitochondrial membrane potential, TMRM accumulation ceases, and the signal dims or disappears .
Cellular Effects
Tetramethylrhodamine methyl ester perchlorate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes .
Molecular Mechanism
The mechanism of action of Tetramethylrhodamine methyl ester perchlorate is quite complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dye accumulates in active mitochondria, which allows it to interact with various biomolecules within the mitochondria .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Tetramethylrhodamine methyl ester perchlorate may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Tetramethylrhodamine methyl ester perchlorate is involved in the mitochondrial membrane potential pathway . It interacts with various enzymes or cofactors within this pathway. Specific effects on metabolic flux or metabolite levels are not mentioned in the available resources.
Transport and Distribution
Tetramethylrhodamine methyl ester perchlorate is transported and distributed within cells and tissues. It can permeate the cell membrane and accumulate in active mitochondria with intact membrane potentials .
Subcellular Localization
The subcellular localization of Tetramethylrhodamine methyl ester perchlorate is primarily within the mitochondria . Any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not mentioned in the available resources.
Eigenschaften
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWPQMAWCYNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471905 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115532-50-8 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



